molecular formula C6H5F5N2 B6619699 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole CAS No. 1707679-40-0

1-(2,2,3,3,3-Pentafluoropropyl)pyrazole

Cat. No.: B6619699
CAS No.: 1707679-40-0
M. Wt: 200.11 g/mol
InChI Key: ZPNYEVBGXMCFFI-UHFFFAOYSA-N
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Description

1-(2,2,3,3,3-Pentafluoropropyl)pyrazole is a fluorinated organic compound characterized by the presence of a pyrazole ring substituted with a pentafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3,3-pentafluoropropyl)pyrazole typically involves the reaction of 2,2,3,3,3-pentafluoropropyl bromide with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMSO or THF.

    Oxidation: Oxidizing agents like bromine (Br2) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation can produce pyrazole oxides .

Scientific Research Applications

1-(2,2,3,3,3-Pentafluoropropyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2,3,3,3-pentafluoropropyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The fluorinated group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,3,3,3-Pentafluoropropyl)pyrazole is unique due to the combination of the pyrazole ring and the highly electronegative pentafluoropropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(2,2,3,3,3-pentafluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2/c7-5(8,6(9,10)11)4-13-3-1-2-12-13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNYEVBGXMCFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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